d-threo-PDMP

Description

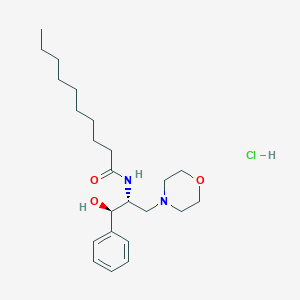

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJHJOYQTSEKPK-BLDCTAJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017468 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500380 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

80938-69-8 | |

| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of D-threo-PDMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a widely utilized synthetic ceramide analog that serves as a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). By competitively inhibiting GCS, this compound effectively depletes cellular levels of glucosylceramide and downstream GSLs, such as gangliosides and globosides. This targeted disruption of GSL metabolism has made this compound an invaluable tool for elucidating the multifaceted roles of these lipids in cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Beyond its primary mechanism, emerging evidence suggests that this compound may exert off-target effects, including the modulation of cholesterol homeostasis and the inactivation of the mTOR signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of Glucosylceramide Synthase

The principal mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (UGCG), commonly known as glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for the synthesis of a vast array of GSLs.[1] The inhibitory action of this compound is stereospecific, with the D-threo isomer being the active enantiomer.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound on GCS has been quantified in various studies. The following table summarizes key inhibitory parameters.

| Parameter | Value | Cell/System | Reference |

| IC50 | 5 µM | In vitro enzyme assay | [1] |

| Ki | 0.7 µM | In vitro enzyme assay | [1] |

| Effective Concentration | 5-40 µM | Various cell culture models | [2][3] |

| GM3 Reduction | 40 µM D-PDMP reduced GM3 to 22.3% of control | HepG2 cells | [4] |

| GM3 Reduction | 1 µM D-EtDO-P4 (analog) reduced GM3 to 18.1% of control | HepG2 cells | [4] |

Downstream Effects of GCS Inhibition

The inhibition of GCS by this compound leads to a cascade of downstream effects, primarily the depletion of GlcCer and its derivatives. This has profound implications for cellular function, as GSLs are integral components of the plasma membrane and are involved in modulating the activity of membrane receptors and signaling proteins.

-

Reduction of Glycosphingolipids: Treatment with this compound leads to a dose-dependent decrease in the cellular content of various GSLs, including GM3 and GD3.[2][3]

-

Accumulation of Ceramide: As the conversion of ceramide to GlcCer is blocked, an accumulation of ceramide can occur.[2][3] Ceramide itself is a bioactive lipid involved in signaling pathways that regulate apoptosis, cell growth, and senescence.[5]

-

Alteration of Membrane Microdomains: GSLs are key components of lipid rafts, specialized membrane microdomains that organize signaling complexes. Depletion of GSLs can disrupt the integrity and function of these rafts, thereby affecting signal transduction.

Secondary and Off-Target Mechanisms

While GCS inhibition is the primary mechanism of this compound, several studies have reported other cellular effects that may be independent of GSL depletion.

Modulation of Cholesterol Homeostasis

This compound has been shown to alter cellular cholesterol homeostasis. It can inhibit the degradation of low-density lipoprotein (LDL) and lead to the accumulation of cholesterol esters and free cholesterol in late endosomes/lysosomes.[6] This effect appears to be independent of GCS inhibition, as the L-threo isomer, which does not inhibit GCS, produces similar effects.[6]

Inactivation of mTOR Signaling

Recent evidence has linked this compound to the inactivation of the mechanistic target of rapamycin (mTOR) signaling pathway.[5] This effect is characterized by the dissociation of mTOR from the lysosomal surface, a critical step for its activation.[5] The subsequent inactivation of mTOR leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Glycosphingolipid Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of Glucosylceramide Synthase by this compound.

This compound-Induced mTOR Inactivation Pathway

Caption: Proposed pathway of mTOR inactivation by this compound.

Overview of Insulin Receptor Signaling Pathway

Caption: Canonical insulin receptor signaling pathway.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density of 5 x 10^6 cells per 15-cm diameter culture dish.

-

Cell Adherence: Allow cells to adhere and grow overnight in standard culture medium.

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in sterile water to a stock concentration of 4 mM. Warming at 40°C with sonication may be required for complete dissolution.

-

Filter the stock solution through a 0.22 µm membrane filter.

-

Store the stock solution at 4°C for up to one month.

-

-

Treatment:

-

On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 5-40 µM, depending on the cell type and experimental goals).

-

Include a vehicle control (water) in parallel.

-

-

Incubation: Culture the cells for the desired period (e.g., 1-6 days).

-

Harvesting: Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization for downstream analysis.

Glucosylceramide Synthase (GCS) Activity Assay (Radiolabeled)

This protocol is adapted from methodologies utilizing radiolabeled substrates.

-

Enzyme Source Preparation:

-

Prepare a cell or tissue homogenate in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture Preparation (per reaction):

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Detergent (e.g., 0.2% (w/v) Triton X-100)

-

Cofactors (e.g., 5 mM MgCl2, 5 mM MnCl2)

-

Ceramide substrate (e.g., 50 µM C6-NBD-ceramide or other suitable ceramide analog)

-

[14C]UDP-glucose (e.g., 0.5 µCi, with a final concentration of 10 µM)

-

This compound or vehicle control at various concentrations for inhibition studies.

-

-

Enzyme Reaction:

-

Add the enzyme source (e.g., 50-100 µg of protein) to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

-

Analysis:

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipids in a small volume of chloroform/methanol.

-

Spot the samples onto a Thin Layer Chromatography (TLC) plate.

-

Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

-

Visualize the radiolabeled glucosylceramide using autoradiography or a phosphorimager.

-

Quantify the radioactivity in the glucosylceramide spot to determine enzyme activity.

-

Analysis of Glycosphingolipids by Thin Layer Chromatography (TLC)

-

Lipid Extraction:

-

Extract total lipids from cell pellets using a sequential extraction with chloroform/methanol (2:1, v/v) followed by chloroform/methanol (1:1, v/v).

-

Combine the extracts and dry them under nitrogen.

-

-

Saponification (Optional, for removal of glycerophospholipids):

-

Treat the dried lipid extract with a mild alkaline solution (e.g., 0.1 M NaOH in methanol) at 37°C for 2 hours.

-

Neutralize the reaction with an acid (e.g., 1N HCl).

-

-

Desalting:

-

Resuspend the lipid extract in a suitable solvent mixture and apply it to a Sep-Pak C18 cartridge.

-

Wash the cartridge with water to remove salts.

-

Elute the neutral GSLs with methanol and chloroform/methanol mixtures.

-

-

TLC Analysis:

-

Dissolve the purified GSL fraction in a small volume of chloroform/methanol.

-

Spot the samples onto a pre-coated silica gel TLC plate.

-

Develop the plate in a TLC chamber saturated with a suitable solvent system (e.g., chloroform/methanol/0.2% CaCl2 in water, 60:35:8, v/v/v).

-

Dry the plate thoroughly.

-

-

Visualization:

-

Spray the plate with a visualization reagent (e.g., orcinol-sulfuric acid for neutral GSLs or resorcinol-HCl for gangliosides).

-

Heat the plate at 100-120°C until the spots appear.

-

Identify the GSLs by comparing their migration with known standards.

-

Quantify the spots using densitometry.

-

Conclusion

This compound is a cornerstone pharmacological tool for the study of glycosphingolipid biology. Its primary mechanism of action, the potent and specific inhibition of glucosylceramide synthase, provides a robust method for depleting cellular GSLs and investigating their diverse functions. The growing body of evidence for secondary mechanisms, such as the modulation of cholesterol homeostasis and mTOR signaling, highlights the complex cellular responses to this inhibitor and opens new avenues for research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to better understand its intricate effects on cellular physiology.

References

- 1. biossusa.com [biossusa.com]

- 2. A rapid and simple assay method for UDP-glucose:ceramide glucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abbexa.com [abbexa.com]

- 4. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. danabiosci.com [danabiosci.com]

- 6. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Functions of D-threo-PDMP: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions, Mechanisms, and Experimental Analysis of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP).

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a potent and widely utilized small molecule inhibitor of glucosylceramide synthase (GCS). As the initial and rate-limiting enzyme in the biosynthesis of most glycosphingolipids (GSLs), GCS represents a critical node in cellular lipid metabolism. By competitively inhibiting GCS, this compound effectively depletes cellular GSLs while simultaneously inducing the accumulation of its substrate, ceramide. This dual action triggers a cascade of downstream cellular events, making this compound an invaluable tool for elucidating the complex biological roles of GSLs and ceramides. This technical guide provides a comprehensive overview of the functions of this compound, detailed experimental protocols for its study, and a summary of its quantitative effects on various cellular processes.

Core Mechanism of Action

The primary and most well-established function of this compound is the inhibition of glucosylceramide synthase (GCS, UDP-glucose:N-acylsphingosine D-glucosyltransferase).[1] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first step in the synthesis of glucosylceramide-based glycosphingolipids. This compound, a structural analog of ceramide, acts as a competitive inhibitor of this enzyme.[2]

This inhibition leads to two major consequences:

-

Depletion of Glycosphingolipids (GSLs): By blocking the initial step of their synthesis, this compound leads to a significant reduction in the cellular levels of various GSLs, including gangliosides like GM3 and GD3.[1]

-

Accumulation of Ceramide: The blockage of GCS results in the accumulation of its substrate, ceramide, a bioactive lipid known to be involved in various signaling pathways, including apoptosis, cell cycle arrest, and autophagy.[1][3]

It is this dual effect—GSL depletion and ceramide accumulation—that underlies the diverse biological activities of this compound.

Key Cellular Functions and Therapeutic Potential

The modulation of GSL and ceramide levels by this compound impacts a wide array of cellular processes, highlighting the critical roles of these lipids in health and disease.

Neuronal Function and Development

This compound has been shown to inhibit neurite outgrowth and reduce the complexity of axonal branching.[1] This effect is attributed to the depletion of gangliosides, which are crucial for neuronal development and signaling. Additionally, this compound can significantly reduce the frequency of synchronous Ca2+ oscillations in cortical neurons, suggesting a role in modulating neuronal network activity.[4]

Cancer Biology

In the context of cancer, this compound exhibits multifaceted effects:

-

Inhibition of Cell Adhesion and Proliferation: By reducing the expression of cell surface GSLs like GM3, this compound can decrease the adhesion of melanoma cells to the extracellular matrix.[1] It can also stimulate the proliferation of certain cell types, such as glomerular mesangial cells.[4]

-

Induction of Apoptosis and Autophagy: The accumulation of ceramide induced by this compound can trigger apoptosis (programmed cell death) and autophagy in cancer cells.[3] In some instances, this can lead to caspase-independent apoptosis.[3]

-

Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, a condition that can lead to autophagy and apoptosis.[3]

Signal Transduction

This compound influences several key signaling pathways:

-

mTOR Signaling: this compound treatment can lead to the inactivation of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[5] This effect is linked to the accumulation of lipids within the lysosome.

-

Akt Signaling: The depletion of GSLs by this compound can modulate the phosphorylation and activation of the protein kinase Akt, a critical node in cell survival and metabolism pathways. The specific effect on Akt phosphorylation can be cell-type dependent.

-

Insulin Receptor Signaling: By altering the lipid composition of the plasma membrane, this compound can impact the autophosphorylation of the insulin receptor, a key event in insulin signaling.

Lysosomal Function and Lipid Homeostasis

Beyond its direct effects on GCS, this compound has been shown to induce the accumulation of various lipids, including sphingolipids and cholesterol, within lysosomes.[5] This can lead to alterations in cellular cholesterol homeostasis and lysosomal function.

Therapeutic Potential

The diverse biological activities of this compound have led to its investigation as a potential therapeutic agent for a range of conditions, including:

-

Gaucher Disease: A lysosomal storage disorder characterized by the accumulation of glucosylceramide.

-

Cancer: By promoting apoptosis and inhibiting cell adhesion and proliferation.

-

Atherosclerosis, Cardiac Hypertrophy, and Skin Inflammation: Through its modulation of lipid metabolism and inflammatory signaling.

Quantitative Data

The following tables summarize the quantitative effects of this compound across various experimental systems.

| Parameter | Cell Line/System | Concentration/Dose | Effect | Reference |

| Glucosylceramide Synthase (GCS) Inhibition | Enzyme Assay | 5 µM | 50% inhibition (IC50) | [2] |

| Neurite Growth Inhibition | Rat Explants | 5-20 µM (2 days) | Dose-dependent inhibition | [1] |

| Cell Adhesion Inhibition | B16 Melanoma Cells | 10-15 µM (20 hours) | Inhibition of adhesion | [1] |

| Stimulation of Proliferation | Glomerular Mesangial Cells | 20 µM (24 hours) | Significant stimulation | [1] |

| Reduction of Ca2+ Oscillations | Cortical Neurons | 5-40 µM (8 days) | Significant reduction | [4] |

| Induction of Ceramide Accumulation | HeLa Cells | 20 µM | Increased ceramide levels | [5] |

| mTOR Inactivation | HeLa Cells | 20 µM (4-22 hours) | Increased co-localization with LAMP1 | [5] |

| Induction of Lysosomal Lipid Accumulation | HeLa Cells | 20 µM (6-22 hours) | Increased cholesterol and LBPA levels | [5] |

| In Vivo Memory Impairment | Ischemic Rats | 40 mg/kg (i.p., twice daily for 6 days) | Increased errors in radial arm maze | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Glucosylceramide Synthase (GCS) Activity Assay (Fluorescence HPLC-based)

This protocol is adapted from a method for analyzing in vivo GCS activity using a fluorescent ceramide analog.[6][7]

Materials:

-

N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD C6-ceramide)

-

Cell lysates or tissue homogenates

-

HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm)

-

Normal phase silica column (e.g., ZORBAX Rx-SIL, 5 µm, 4.6 x 250 mm)

-

Solvent A: Chloroform/Methanol/Acetic Acid (97:3:0.2, v/v/v)

-

Solvent B: Chloroform/Methanol/Water/Acetic Acid (55:40:5:0.2, v/v/v/v)

-

BCA Protein Assay Kit

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer (e.g., NP40 lysis buffer). Determine the protein concentration of the extracts using the BCA protein assay.

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a defined amount of protein extract (e.g., 50-100 µg).

-

Add the NBD C6-ceramide substrate. The final concentration will need to be optimized but can be in the range of 10-50 µM.

-

Add UDP-glucose (e.g., 1 mM final concentration).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Lipid Extraction:

-

Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).

-

Inject the sample onto the HPLC system.

-

Use a linear gradient to separate the NBD C6-glucosylceramide product from the NBD C6-ceramide substrate. A typical gradient might be 100% Solvent A to 100% Solvent B over 15-20 minutes.

-

Quantify the amount of NBD C6-glucosylceramide produced by integrating the peak area and comparing it to a standard curve of the fluorescent product.

-

Express GCS activity as pmol of product formed per mg of protein per hour.

-

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.[8][9][10][11]

Materials:

-

Cells of interest

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle-only controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution to each well.

-

Pipette up and down to dissolve the formazan crystals. Alternatively, place the plate on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the sample wells.

-

-

Data Analysis:

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometric analysis.[12][13][14][15]

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include an untreated control.

-

-

Cell Harvesting:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Autophagy Assay (LC3 Western Blot)

This protocol details the analysis of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.[16][17][18][19]

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound. It is recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (untreated cells). To assess autophagic flux, a parallel set of samples should be treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the this compound treatment.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE using a high-percentage acrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II using densitometry software.

-

The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is often used as an indicator of autophagosome formation.

-

An increase in the LC3-II/loading control ratio in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships affected by this compound.

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the multifaceted roles of glycosphingolipids and ceramides in cellular physiology and pathology. Its ability to concurrently deplete GSLs and elevate ceramide levels provides a unique experimental paradigm to investigate the intricate interplay between these two classes of bioactive lipids. For researchers, scientists, and drug development professionals, a thorough understanding of the functions and mechanisms of this compound is essential for its effective application in dissecting complex biological processes and for exploring its therapeutic potential in a variety of human diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the design and interpretation of studies utilizing this important chemical probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. texaschildrens.org [texaschildrens.org]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]

- 17. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 18. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

- 19. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

The Dual-Edged Sword: A Technical Guide to D-threo-PDMP's Impact on Ceramide Accumulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a potent inhibitor of glucosylceramide synthase (GCS), on cellular ceramide levels. By blocking the initial step in the synthesis of most glycosphingolipids, this compound serves as a critical tool for investigating the roles of these complex lipids in cellular function and disease. However, its effects extend beyond simple GCS inhibition, leading to a significant accumulation of ceramide and triggering a cascade of downstream cellular events. This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, experimental methodologies, and key signaling pathways modulated by this compound-induced ceramide accumulation.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound is a structural analog of ceramide that acts as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2][3] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), which is the foundational precursor for the synthesis of the majority of glycosphingolipids (GSLs), including gangliosides, globosides, and lacto-series GSLs.[3]

The inhibitory action of this compound is stereospecific; only the D-threo isomer effectively inhibits GCS, whereas the L-threo enantiomer can, in some instances, have the opposite effect, stimulating the synthesis of certain GSLs.[2][3] By competitively inhibiting GCS, this compound effectively halts the downstream production of GSLs.[1][2] This blockade leads to a substrate buildup, resulting in the intracellular accumulation of ceramide.[4][5][6]

Quantitative Effects of this compound on Ceramide and Glycosphingolipid Levels

The application of this compound to cultured cells results in a dose-dependent decrease in GSLs and a corresponding increase in ceramide. The specific concentrations and the magnitude of the effect can vary depending on the cell type and experimental conditions.

| Cell Line | This compound Concentration | Duration of Treatment | Effect on Glycosphingolipids | Effect on Ceramide | Reference |

| Human Hepatoma (HepG2) | 40 µM | Not Specified | GM3 content decreased to 22.3% of control | Not Quantified, but GSL depletion studied in context of insulin receptor signaling | [7] |

| A549 Cells | Not Specified | 30 min - 17 h | Not the primary focus | Marked increases in cellular and nuclear envelope ceramide levels, particularly palmitoyl-ceramide | [4] |

| Human Keratinocytes | Various Concentrations | 48 hours | Strong inhibition of GlcCer synthesis | No significant changes observed in total ceramide levels in this specific study | [8] |

| B16 Melanoma Cells | 10-15 µM | 20 hours | Inhibition of glycolipid synthesis | Not Quantified, but linked to reduced cell adhesion | [5][6] |

| Rat Cortical Neurons | 5-40 µM | 8 days | Not Specified | Not Specified, but resulted in reduced synchronous Ca2+ oscillations | [5][6] |

Signaling Pathways and Cellular Responses to this compound-Induced Ceramide Accumulation

The accumulation of ceramide is not a passive event; it actively triggers several signaling pathways and cellular stress responses. Ceramide is a well-established bioactive lipid involved in the regulation of cell growth, differentiation, senescence, and apoptosis.

Endoplasmic Reticulum (ER) Stress and Autophagy

In A549 cells, treatment with a D,L-threo-PDMP mixture led to a significant increase in ceramide levels, which was associated with the induction of endoplasmic reticulum (ER) stress.[4] This was evidenced by the increased expression of CAAT/enhancer-binding protein homologous protein (CHOP), a key marker of ER stress.[4] The ER stress, in turn, was linked to the induction of massive autophagy, characterized by the enhanced expression of microtubule-associated protein 1 light chain 3B-II (LC3B-II) and a decrease in p62 protein.[4] This suggests a direct link between ceramide accumulation, ER stress, and the activation of the autophagic machinery.

Apoptosis

The accumulation of ceramide is a well-documented trigger for apoptosis, or programmed cell death. In A549 cells, D,L-threo-PDMP-induced ceramide accumulation led to caspase-independent apoptosis.[4] Similarly, in hepatocytes, this compound treatment enhanced ceramide accumulation and protected the cells from TNF-α-induced apoptosis, highlighting the complex and context-dependent role of ceramide in cell fate decisions.[5][6]

mTOR and Akt Signaling

Recent studies have revealed a connection between this compound, ceramide levels, and the mTOR (mechanistic target of rapamycin) signaling pathway.[9] In some contexts, this compound treatment has been shown to inactivate mTOR.[9] Furthermore, in HepG2 cells, while this compound was used to deplete GM3, it also led to a significant increase in the phosphorylation of Akt1, a key kinase in cell survival and metabolism pathways.[7] This suggests that the downstream effects of this compound on cell signaling are intricate and may involve crosstalk between different pathways influenced by changes in both GSL and ceramide levels.

Experimental Protocols

This section provides a generalized framework for key experiments involving this compound to study its effects on ceramide accumulation and downstream signaling.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., A549, HepG2, primary keratinocytes) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 60-80%).

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol or DMSO, to create a concentrated stock solution.

-

Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5-40 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours), depending on the specific experimental endpoint.

-

Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (lipid extraction, protein extraction, etc.).

Lipid Extraction and Ceramide Quantification by LC-MS

-

Cell Lysis and Lipid Extraction: After harvesting, lyse the cells and extract total lipids using a standard method such as the Bligh-Dyer or Folch extraction, which employs a chloroform/methanol/water solvent system.

-

Internal Standard: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) to the samples to allow for accurate quantification.

-

Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the samples into an LC-MS system. Separate the different lipid species using a C18 reverse-phase column. Detect and quantify the different ceramide species using a mass spectrometer operating in a multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

-

Data Analysis: Quantify the endogenous ceramide species by comparing their peak areas to the peak area of the internal standard and referencing a standard curve generated with known amounts of ceramide standards.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for probing the functions of glycosphingolipids and the consequences of ceramide accumulation. Its primary mechanism of GCS inhibition is well-established, leading to a predictable increase in cellular ceramide. This accumulation, in turn, activates a complex network of cellular responses, including ER stress, autophagy, and apoptosis, and modulates key signaling pathways such as mTOR and Akt.

For researchers and drug development professionals, understanding the multifaceted effects of this compound is crucial. While it serves as a powerful agent to induce ceramide accumulation, it is important to consider its potential off-target effects and the cell-type-specific nature of its downstream consequences. Future research should continue to dissect the intricate signaling networks governed by ceramide and explore the therapeutic potential of modulating GCS activity in diseases characterized by aberrant glycosphingolipid metabolism, such as certain cancers and metabolic disorders. The continued use of this compound in well-defined experimental systems will undoubtedly shed further light on the profound impact of ceramide on cellular homeostasis and pathology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of an inhibitor of glucosylceramide synthesis on cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

D-threo-PDMP: A Comprehensive Technical Guide to its Impact on Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a synthetic ceramide analogue that has emerged as a critical tool in the study of sphingolipid metabolism and its associated cellular processes. As a potent and specific inhibitor of glucosylceramide synthase (GCS), this compound serves as a powerful modulator of glycosphingolipid (GSL) biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis

The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2][3] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.[4] By blocking this initial step, this compound effectively depletes the cellular levels of a wide array of downstream GSLs, including lactosylceramide, and complex gangliosides such as GM3 and GD3.[2][5]

The inhibitory effect of this compound is stereospecific; its enantiomer, L-threo-PDMP, does not inhibit GCS and, in some instances, has been shown to have opposing effects, stimulating glycosphingolipid biosynthesis.[5][6] This stereospecificity underscores the specific molecular interaction between this compound and the ceramide-binding domain of GCS.

Figure 1: Inhibition of Glucosylceramide Synthase by this compound.

Quantitative Effects of this compound on Enzyme Activity and Cell Processes

The efficacy of this compound varies across different experimental systems. The following tables summarize the quantitative data reported in the literature.

Table 1: Inhibition of Glucosylceramide Synthase (GCS)

| System | Concentration | Percent Inhibition | Reference |

| Enzyme Assay | 5 µM | 50% | [7] |

| MDCK Cell Homogenates | 0.8 µM | 90% | [1] |

Table 2: Effects on Cellular Processes

| Cell Line | Concentration | Duration | Effect | Reference |

| B16 Melanoma Cells | 10-25 µM | - | Inhibition of cell binding to laminin and collagen | [7] |

| B16 Melanoma Cells | 10-15 µM | 20 hours | Inhibition of cell adhesion | [2] |

| Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth | [2] |

| Cortical Neurons | 5-40 µM | 8 days | Reduction in the frequency of synchronous Ca2+ oscillations | [2] |

| A431 Cells | 5 µM | 6 days | Glycolipid content reduced to ~5% of control | [8] |

Downstream Biochemical Consequences of GCS Inhibition

The inhibition of GCS by this compound initiates a cascade of downstream effects that reverberate through multiple interconnected biochemical pathways.

Ceramide Accumulation and its Consequences

A direct consequence of blocking the conversion of ceramide to glucosylceramide is the intracellular accumulation of ceramide.[9] Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways. Elevated ceramide levels have been implicated in:

-

Induction of Apoptosis: Ceramide accumulation can trigger programmed cell death.[10]

-

Cell Cycle Arrest: this compound treatment has been shown to cause cell cycle arrest at the G1/S and G2/M transitions, an effect at least partially mediated by ceramide.[9] This is associated with a decrease in the activity of cyclin-dependent kinases (CDKs) such as p34cdc2 and cdk2.[9]

-

Endoplasmic Reticulum (ER) Stress and Autophagy: The accumulation of ceramide can contribute to ER stress, leading to the unfolded protein response (UPR) and subsequent autophagy.[11]

Figure 2: Downstream effects of ceramide accumulation.

Alterations in Cholesterol Homeostasis

Interestingly, this compound can modulate cellular cholesterol homeostasis through a mechanism independent of its effects on GSL synthesis.[12] This is demonstrated by the fact that its stereoisomer, L-threo-PDMP, which does not inhibit GCS, can still induce similar changes in cholesterol metabolism.[12] this compound has been shown to:

-

Inhibit the degradation of low-density lipoprotein (LDL).[12]

-

Cause the accumulation of cholesterol esters and free cholesterol in late endosomes/lysosomes.[12]

-

Lead to an accumulation of lysobisphosphatidic acid (LBPA) in lysosomes.[10][13]

These effects on lipid trafficking and lysosomal function can sensitize multidrug-resistant cells to chemotherapeutic agents.[12]

Impact on the mTOR Signaling Pathway

Recent studies have linked this compound treatment to the inactivation of the mechanistic target of rapamycin (mTOR) pathway.[10][13] The accumulation of LBPA in lysosomes is correlated with the dissociation of mTOR from the lysosomal surface, which is a key step in its inactivation.[13] The inactivation of mTOR leads to the nuclear translocation of its downstream target, transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[13]

Figure 3: this compound's effect on the mTOR pathway.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are provided below.

Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

Objective: To determine the inhibitory effect of this compound on GCS activity in a cell-free system.

Materials:

-

Cell homogenates or purified GCS enzyme preparation

-

Radioactively labeled UDP-[14C]glucose

-

Ceramide substrate

-

This compound

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the cell homogenate or purified GCS, ceramide substrate, and varying concentrations of this compound in the reaction buffer.

-

Initiate the enzymatic reaction by adding UDP-[14C]glucose.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Separate the radiolabeled glucosylceramide from the unreacted UDP-[14C]glucose and other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled glucosylceramide produced using a scintillation counter.

-

Calculate the percent inhibition of GCS activity at each concentration of this compound relative to a vehicle-treated control.

Protocol 2: Metabolic Labeling of Glycosphingolipids

Objective: To assess the effect of this compound on the de novo synthesis of GSLs in cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

Radioactive precursor (e.g., [3H]galactose or [14C]serine)

-

Cell lysis buffer

-

Lipid extraction solvents

-

TLC plates and developing solvents

-

Autoradiography film or phosphorimager

Procedure:

-

Plate cells and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

During the last few hours of the treatment period, add the radioactive precursor to the culture medium.

-

After the labeling period, wash the cells with phosphate-buffered saline (PBS) and harvest them.

-

Extract the total lipids from the cell pellets using appropriate solvents.

-

Separate the different lipid species by TLC.

-

Visualize the radiolabeled GSLs by autoradiography or phosphorimaging.

-

Quantify the radioactivity in the spots corresponding to different GSLs to determine the effect of this compound on their synthesis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cultured cells

-

This compound

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cultured cells with this compound for various time points.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

On the day of analysis, wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histograms can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multifaceted pharmacological agent whose primary action of inhibiting glucosylceramide synthase initiates a complex and interconnected series of cellular events. Its ability to deplete glycosphingolipids, induce ceramide accumulation, alter cholesterol homeostasis, and modulate the mTOR signaling pathway makes it an invaluable tool for dissecting the intricate roles of sphingolipids in health and disease. This guide provides a foundational understanding of the biochemical pathways affected by this compound, offering a framework for researchers and drug development professionals to leverage this compound in their scientific inquiries. The provided experimental methodologies serve as a starting point for the practical application of this compound in a laboratory setting. Further research into the nuanced effects of this inhibitor will undoubtedly continue to illuminate the critical functions of sphingolipid metabolism.

References

- 1. PDMP — TargetMol Chemicals [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Glycolipid depletion using a ceramide analogue (PDMP) alters growth, adhesion, and membrane lipid organization in human A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Glycosphingolipid Modulator: An In-depth Technical Guide to the Discovery and History of D-threo-PDMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, commonly known as D-threo-PDMP, has emerged as a pivotal research tool in the study of glycosphingolipid (GSL) metabolism and function. As a potent and specific inhibitor of glucosylceramide synthase (GCS), it provides a means to manipulate the biosynthesis of a vast array of downstream GSLs. This technical guide delves into the discovery, history, mechanism of action, and key experimental methodologies associated with this compound, offering a comprehensive resource for researchers in the field.

Discovery and History: The Quest for a GSL Synthesis Inhibitor

The story of this compound begins with the foundational work of Dr. Norman S. Radin and his colleagues in their pursuit of inhibitors for glucosylceramide synthase. The initial synthesis of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) was part of a broader search for ceramide analogs that could modulate the synthesis of glucosylceramide, the precursor for most GSLs.

The early research in the 1980s established PDMP as an effective inhibitor of the glucosyltransferase responsible for the formation of glucosylceramide. However, the synthesized PDMP was a mixture of four stereoisomers. A significant breakthrough came in 1987 when Inokuchi and Radin successfully separated the isomers and identified the specific stereoisomer responsible for the inhibitory activity.[1] Through a meticulous process of crystallization and characterization, they determined that the D-threo isomer was the active form, exhibiting potent inhibition of glucosylceramide synthase.[1] This discovery was crucial as it paved the way for the synthesis of the pure, active enantiomer, allowing for more precise and potent experimental applications.

Further research by scientists like Dr. James A. Shayman expanded on the utility of this compound and its analogs in studying and potentially treating diseases related to GSL metabolism, including certain cancers and lysosomal storage disorders.

Mechanism of Action: A Molecular Wrench in the Glycolipid Factory

This compound exerts its effects by directly targeting and inhibiting the enzyme glucosylceramide synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.

The inhibition of GCS by this compound leads to two primary downstream consequences:

-

Depletion of Downstream Glycosphingolipids: By blocking the initial step, this compound effectively halts the production of glucosylceramide and, consequently, the entire cascade of downstream GSLs, including lactosylceramide, globosides, and gangliosides (e.g., GM3, GD3).[1][2]

-

Accumulation of Ceramide: The inhibition of GCS leads to a buildup of its substrate, ceramide.[2] Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. This accumulation of ceramide is thought to contribute to some of the biological effects observed with this compound treatment.

Kinetic analyses have shown that this compound acts as a mixed-type inhibitor with respect to ceramide and an uncompetitive inhibitor with respect to UDP-glucose.[1]

Mechanism of this compound action on the GSL pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Organism/Tissue | Reference |

| Ki | 0.7 µM | Murine Liver | [1] |

| IC50 | 5 µM | In vitro enzyme assay |

Table 1: In Vitro Inhibitory Constants of this compound for Glucosylceramide Synthase

| Cell Line | Concentration | Duration | Effect | Reference |

| B16 Melanoma | 10-15 µM | 20 h | Inhibition of cell adhesion | [2] |

| Rat Explants | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth | [2] |

| Cortical Neurons | 5-40 µM | 8 days | Reduction in synchronous Ca2+ oscillations | [2] |

| Glomerular Mesangial Cells | 20 µM | 24 h | Stimulation of proliferation, reduction of GM3 | [2] |

| Hepatocytes | 2-14 h | Protection from TNF-α induced apoptosis | [2] |

Table 2: Effective Concentrations of this compound in Various Cell-Based Assays

Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed in the study of this compound.

Glucosylceramide Synthase Activity Assay (using Radiolabeled Substrate)

This protocol is adapted from methodologies used in early studies of GCS inhibition.

Materials:

-

Cell or tissue homogenate

-

This compound stock solution (in ethanol or DMSO)

-

Ceramide substrate (e.g., N-octanoylsphingosine)

-

Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)

-

Chloroform/methanol mixtures (2:1 and 1:2, v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare a cell or tissue homogenate in a suitable buffer and determine the protein concentration.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ceramide substrate, and the desired concentration of this compound (or vehicle control).

-

Initiation of Reaction: Add the cell/tissue homogenate to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.

-

Addition of Radiolabeled Substrate: Initiate the enzymatic reaction by adding UDP-[14C]glucose.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

-

Lipid Extraction: Perform a biphasic lipid extraction by adding water and centrifuging to separate the organic and aqueous phases.

-

TLC Analysis: Spot the dried lipid extract from the organic phase onto a silica gel TLC plate.

-

Chromatography: Develop the TLC plate in the appropriate solvent system to separate glucosylceramide from unreacted ceramide and other lipids.

-

Quantification: Visualize the radiolabeled glucosylceramide using autoradiography or a phosphorimager and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the GCS activity as the amount of radiolabeled glucosylceramide formed per unit of protein per unit of time and determine the inhibitory effect of this compound.

Glucosylceramide synthase activity assay workflow.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Addition of MTT: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value of this compound for cytotoxicity.

MTT cell viability assay workflow.

Conclusion

This compound has proven to be an indispensable tool in the field of glycosphingolipid research. Its discovery and the subsequent elucidation of its specific inhibitory action on glucosylceramide synthase have enabled countless studies into the diverse roles of GSLs in cellular function and disease. This technical guide provides a foundational understanding of this compound, from its historical origins to its practical application in the laboratory, empowering researchers to continue to unravel the complexities of glycosphingolipid biology.

References

Methodological & Application

Application Notes and Protocols for d-threo-PDMP in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analog. It serves as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs)[1][2][3]. By blocking the conversion of ceramide to glucosylceramide, this compound leads to the depletion of downstream GSLs and an accumulation of cellular ceramide[1][4]. This dual effect makes it a valuable tool for investigating the roles of GSLs and ceramide in a multitude of cellular processes, including cell growth, adhesion, signal transduction, and apoptosis[1][5][6]. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase with respect to ceramide[4]. This inhibition leads to two primary cellular consequences: the depletion of glucosylceramide and its downstream derivatives (e.g., lactosylceramide, gangliosides like GM3 and GD3), and the accumulation of the substrate, ceramide[1][2][7]. Ceramide itself is a bioactive lipid known to be involved in signaling pathways that regulate apoptosis, cell cycle arrest, and senescence[5]. Therefore, the observed cellular effects of this compound treatment can be attributed to either the reduction of specific GSLs, the increase in ceramide, or a combination of both[4]. Additionally, some studies suggest that this compound can influence cellular cholesterol homeostasis independently of its effects on GSL synthesis[8].

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |

| B16 Melanoma Cells | 10 - 25 | 20 hours | Inhibition of cell adhesion to laminin and collagen. | [1][9] |

| Glomerular Mesangial Cells (GMC) | 20 | 24 hours | Stimulation of cell proliferation and reduction of GM3 levels. | [1][2] |

| Rat Explants (Neurites) | 5 - 20 | 2 days | Dose-dependent inhibition of neurite growth. | [1][2] |

| Cortical Neurons | 5 - 40 | 8 days | Reduction in the frequency of synchronous Ca2+ oscillations. | [1][2] |

| Hepatocytes | Not Specified | 2 - 14 hours | Protection from TNF-α induced apoptosis. | [1][2] |

| Human Hepatoma HepG2 Cells | 40 | Not Specified | Decreased GM3 content to 22.3% of control. | [10] |

| A549 Cells | Not Specified | Not Specified | Induction of autophagy and apoptosis. | [11] |

| Human AML Cell Lines | 10 | 24 hours | Used in combination studies to assess cell viability. | [12] |

Table 2: IC50 Values of this compound

| Enzyme/Process | IC50 Value | Cell Line/System | Reference |

| Glucosylceramide Synthase | 5 µM | Enzyme Assay | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound hydrochloride (powder)

-

Sterile deionized water or ethanol/methanol

-

Sterile 0.22 µM membrane filter

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Dissolving the Compound: Dissolve this compound hydrochloride in sterile deionized water to create a 4 mM stock solution[4]. Alternatively, this compound can be dissolved in ethanol or methanol[9]. To aid dissolution, the solution can be warmed to 37-40°C and sonicated[4][9].

-

Sterilization: Filter the stock solution through a 0.22 µM membrane filter to ensure sterility[4].

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1][9]. When stored at 4°C, a 4mM aqueous solution is reported to be stable for at least one month[4].

Protocol 2: General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Sterile cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in appropriate cell culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

-

Preparation of Treatment Medium: Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 20 µM working solution from a 4 mM stock, dilute the stock solution 1:200 in the medium.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. For suspension cells, pellet the cells by centrifugation and resuspend them in the treatment medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions. The optimal incubation time will depend on the cell type and the specific endpoint being measured[1][2].

-

Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays, apoptosis assays, lipid analysis, or protein expression studies.

Protocol 3: Induction and Analysis of Apoptosis Following this compound Treatment

This protocol describes how to induce and quantify apoptosis in cultured cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with this compound (from Protocol 2)

-

Untreated control cells

-

Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Adherent cells: Gently trypsinize the cells, collect them, and wash them once with cold PBS.

-

Suspension cells: Collect the cells and wash them once with cold PBS.

-

-

Cell Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Gating Strategy:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.

Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for cell treatment.

Caption: Workflow for apoptosis analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Optimal Concentration of D-threo-PDMP for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs). By blocking GCS, this compound leads to the depletion of downstream GSLs and an accumulation of the precursor, ceramide. Both of these effects have significant implications in cancer biology. GSLs are known to be involved in cell adhesion, signaling, and tumor progression, while ceramide is a pro-apoptotic lipid second messenger. Consequently, this compound has emerged as a valuable tool for investigating the roles of GSLs in cancer and as a potential therapeutic agent, both alone and in combination with other chemotherapeutics.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various cancer cell lines.

Mechanism of Action

This compound competitively inhibits glucosylceramide synthase, leading to two primary cellular consequences:

-

Depletion of Glycosphingolipids (GSLs): Inhibition of GCS prevents the conversion of ceramide to glucosylceramide, thereby halting the synthesis of a wide range of downstream GSLs, such as gangliosides (e.g., GM3, GD3) and globosides.[1] In cancer cells, altered GSL expression is associated with malignant transformation, metastasis, and drug resistance. For instance, in B16 melanoma cells, this compound-mediated depletion of GSLs reduces cell adhesion to the extracellular matrix.[1][2]

-

Accumulation of Endogenous Ceramide: The blockage of its conversion to glucosylceramide results in the intracellular accumulation of ceramide.[1] Ceramide is a well-established second messenger that can induce apoptosis (programmed cell death), cell cycle arrest, and autophagy in cancer cells.

The dual effects of GSL depletion and ceramide accumulation make this compound a compound of interest for cancer research and therapy.

This compound Signaling Pathway

Caption: this compound inhibits GCS, leading to ceramide accumulation and GSL depletion.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cancer cell line, the experimental endpoint (e.g., cytotoxicity, inhibition of adhesion, sensitization to other drugs), and the duration of treatment. The following table summarizes reported effective concentrations and IC50 values from various studies. It is crucial to perform a dose-response experiment for each new cell line and experimental setup.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Effect |

| B16 Melanoma | Melanoma | Adhesion Assay | 10 - 15 | 20 hours | Inhibition of cell adhesion[1][2] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Sensitization to AZD-6244 | Not Specified | 24 - 48 hours | Increased sensitivity and apoptosis[3] |

| Glomerular Mesangial Cells | - | Proliferation Assay | 20 | 24 hours | Stimulation of proliferation[1] |

| Cortical Neurons | - | Calcium Oscillation | 5 - 40 | 8 days | Reduction in synchronous Ca2+ oscillations[1] |

Note: Specific IC50 values for cytotoxicity of this compound as a single agent are not widely reported in the literature, as it is often used to study GSL function or as a sensitizing agent. The "optimal concentration" should be determined empirically for the desired biological effect.

Experimental Protocols

Determining the Optimal Concentration for Cytotoxicity (IC50)

This protocol outlines the use of a colorimetric assay (MTT or WST-1) to determine the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining the IC50 of this compound using a colorimetric assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

-

Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-